Chlorhydrate de néamine

Vue d'ensemble

Description

La néamine (chlorhydrate) est un dérivé de la néomycine, un antibiotique aminoglycoside. Elle est principalement utilisée en recherche biochimique pour sa capacité à se lier à l'ARN ribosomique, ciblant spécifiquement le site de décodage ribosomique. Cette liaison interrompt le processus de traduction, ce qui en fait un outil précieux pour étudier les mécanismes de la synthèse protéique et la fonction de l'ARN .

Applications De Recherche Scientifique

La néamine (chlorhydrate) a plusieurs applications en recherche scientifique, notamment :

Chimie : Elle est utilisée comme molécule de base dans la synthèse d'antibiotiques aminoglycosides.

Biologie : La néamine est employée dans des études sur l'ARN ribosomique et la synthèse protéique.

Médecine : Elle sert de composé modèle pour le développement de nouveaux antibiotiques et l'étude de la résistance aux antibiotiques.

Industrie : La néamine est utilisée dans la production de diverses formulations pharmaceutiques

5. Mécanisme d'action

La néamine (chlorhydrate) exerce ses effets en se liant au site de décodage ribosomique de l'ARN ribosomique. Cette liaison interrompt le processus de traduction, inhibant ainsi la synthèse protéique. Les cibles moléculaires comprennent l'ARN ribosomique et le site de décodage ribosomique, qui sont essentiels au processus de traduction .

Composés similaires :

Néomycine B : Le principal composant de la néomycine, avec l'activité antibiotique la plus élevée.

Néomycine C : Un autre composant de la néomycine, avec une activité antibiotique plus faible.

Paromomycine : Un antibiotique aminoglycoside similaire à la néomycine.

Gentamicine : Un antibiotique aminoglycoside largement utilisé

Unicité : La néamine (chlorhydrate) est unique en raison de sa liaison spécifique au site de décodage ribosomique, ce qui en fait un outil précieux pour étudier la synthèse protéique et la fonction de l'ARN. Sa capacité à interrompre la traduction la distingue des autres aminoglycosides, qui peuvent avoir des cibles plus larges ou différentes .

Mécanisme D'action

Target of Action

Neamine hydrochloride is a degradation product of the aminoglycoside antibiotic neomycin . It is a broad-spectrum aminoglycoside antibiotic

Mode of Action

It is known to be an anti-angiogenesis agent targeting angiogenin . Angiogenin plays a central role in tumor angiogenesis .

Biochemical Pathways

It is known that angiogenin, the target of neamine hydrochloride, is involved in degrading the extracellular matrix, vascular endothelial cell proliferation, and tubule formation .

Pharmacokinetics

After intravenous administration of Neamine hydrochloride, the pharmacokinetic parameters were as follows: AUC (0–t), 9,398.0 ± 653.4, 19,235.2 ± 2,939.0, and 35,437.7 ± 3,772.2 mg L−1 min; C max, 170.8 ± 13.1, 353.3 ± 15.8, and 464.0 ± 33.1 mg L−1; T 1/2, 34.9± 4.1, 46.8± 5.1, and 58.0± 12.5 min, respectively . The bioavailability of Neamine hydrochloride administered through intramuscular, subcutaneous, intraperitoneal and intragastric route was 14.0 ± 3.0, 8.4 ± 0.6, 6.5 ± 3.3, and 3.1 ± 0.2 %, respectively .

Result of Action

Neamine hydrochloride has been shown to inhibit angiogenin-induced HUVEC and HeLa cell proliferation as well as nuclear translocation of angiogenin . Consistently, Neamine hydrochloride inhibited both the establishment and progression of xenograft human cervical cancers in athymic mice .

Action Environment

The low bioavailability of neamine hydrochloride administered through extravascular routes suggests that the method of administration may influence its efficacy .

Analyse Biochimique

Biochemical Properties

Neamine hydrochloride: specifically targets the ribosomal decoding site . This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .

Cellular Effects

The effects of Neamine hydrochloride on cellular processes are primarily related to its ability to bind to ribosomal RNA and interrupt the process of translation . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Neamine hydrochloride exerts its effects through binding interactions with ribosomal RNA . This binding interrupts the process of translation, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of Neamine hydrochloride over time in laboratory settings are primarily related to its stability and degradation .

Dosage Effects in Animal Models

The effects of Neamine hydrochloride vary with different dosages in animal models .

Metabolic Pathways

The metabolic pathways that Neamine hydrochloride is involved in are primarily related to its interactions with ribosomal RNA . This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La néamine (chlorhydrate) peut être synthétisée par hydrolyse acide de la néomycine B, ce qui donne la néamine et la néobiosamine B. La réaction implique généralement l'utilisation d'acide chlorhydrique dans un environnement contrôlé pour garantir la pureté du produit .

Méthodes de production industrielle : En milieu industriel, la néamine est produite par fermentation de l'actinomycète Streptomyces fradiae. Le bouillon de fermentation contient de la néomycine, qui est ensuite soumise à une hydrolyse acide pour obtenir la néamine. Le composé est isolé et purifié du bouillon de fermentation par diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La néamine (chlorhydrate) subit plusieurs types de réactions chimiques, notamment :

Oxydation : La néamine peut être oxydée pour former divers dérivés, utiles en recherche biochimique.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la néamine, modifiant ainsi ses propriétés de liaison.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la néamine, utilisés dans la recherche biochimique et pharmaceutique .

Comparaison Avec Des Composés Similaires

Neomycin B: The main component of neomycin, with the highest antibiotic activity.

Neomycin C: Another component of neomycin, with lower antibiotic activity.

Paromomycin: An aminoglycoside antibiotic similar to neomycin.

Gentamicin: A widely used aminoglycoside antibiotic

Uniqueness: Neamine (hydrochloride) is unique due to its specific binding to the ribosomal decoding site, making it a valuable tool for studying protein synthesis and RNA function. Its ability to interrupt translation sets it apart from other aminoglycosides, which may have broader or different targets .

Propriétés

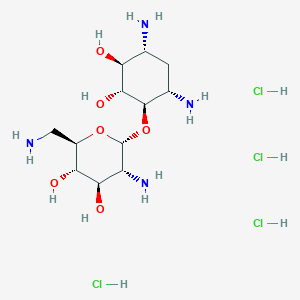

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGAXELMYJIVJN-OXGCEHIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15446-43-2 | |

| Record name | Neamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NEAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

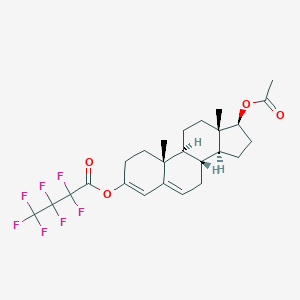

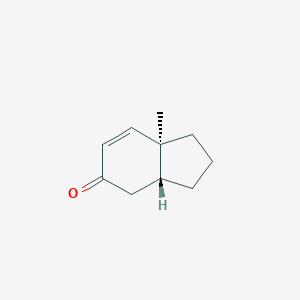

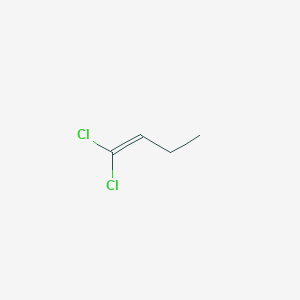

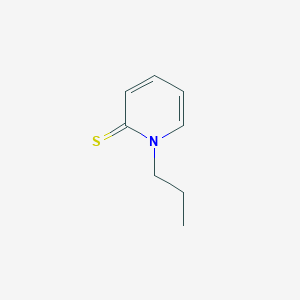

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-2-[1-(dimethylamino)propan-2-ylsulfanyl]-3-phenylquinazolin-4-one](/img/structure/B96030.png)